2-[(2-aminophenyl)sulfanyl]-N-propylacetamide
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Overview
Description
2-[(2-aminophenyl)sulfanyl]-N-propylacetamide is an organic compound characterized by the presence of an acetamide group attached to a propyl chain and a sulfanyl group bonded to an aminophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-aminophenyl)sulfanyl]-N-propylacetamide typically involves the reaction of 2-aminothiophenol with N-propylacetamide under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, followed by nucleophilic substitution with N-propylacetamide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-aminophenyl)sulfanyl]-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(2-aminophenyl)sulfanyl]-N-propylacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2-aminophenyl)sulfanyl]-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the compound may interact with nucleic acids, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(phenylsulfanyl)acetamide: Similar structure but with a phenyl group instead of a propyl chain.
2-[(2-aminophenyl)sulfanyl]acetamide: Lacks the propyl group, making it less hydrophobic.
Uniqueness
2-[(2-aminophenyl)sulfanyl]-N-propylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propyl chain enhances its hydrophobicity, potentially improving its interaction with lipid membranes and increasing its bioavailability.
Properties
IUPAC Name |
2-(2-aminophenyl)sulfanyl-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-2-7-13-11(14)8-15-10-6-4-3-5-9(10)12/h3-6H,2,7-8,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPOBTZHQRHFCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=CC=CC=C1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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